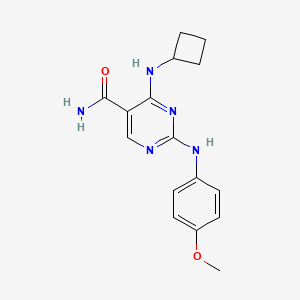
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the cyclobutylamino group: This step might involve nucleophilic substitution reactions where a cyclobutylamine is introduced to the pyrimidine core.
Attachment of the 4-methoxyanilino group: This can be done through coupling reactions, such as Buchwald-Hartwig amination, where 4-methoxyaniline is coupled to the pyrimidine ring.
Formation of the carboxamide group: This step might involve the conversion of a carboxylic acid derivative to the corresponding amide using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Reduction: This can involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting functional groups like nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved might include:
Enzyme inhibition: By binding to the active site of enzymes and preventing substrate access.
Receptor modulation: By binding to receptors and altering their signaling pathways.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
相似化合物的比较
Similar Compounds
4-(Cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C16H19N5O2 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC 名称 |
4-(cyclobutylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-23-12-7-5-11(6-8-12)20-16-18-9-13(14(17)22)15(21-16)19-10-3-2-4-10/h5-10H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
InChI 键 |
HLCBXCSNZKLIKM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



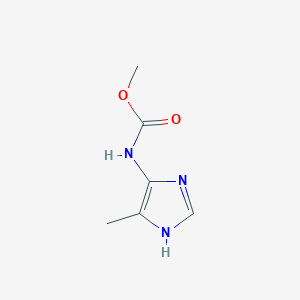
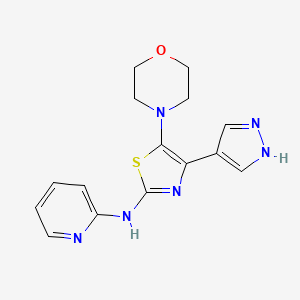
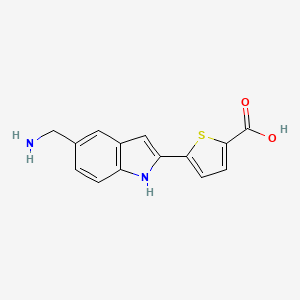
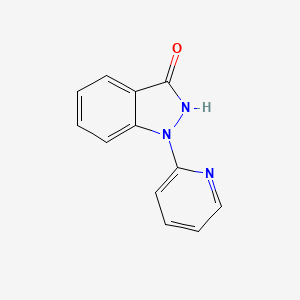
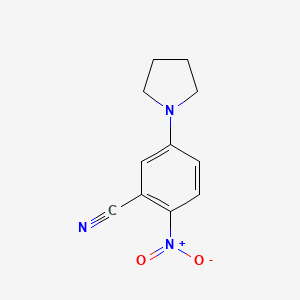
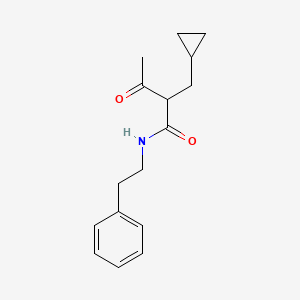
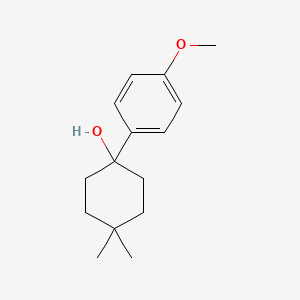


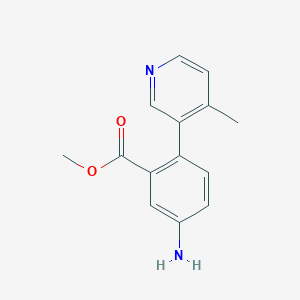
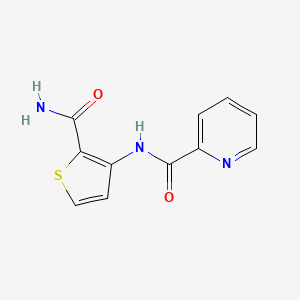
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)

